(3-Amino-1-benzofuran-2-yl)(4-chlorophenyl)methanone
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Description
“(3-Amino-1-benzofuran-2-yl)(4-chlorophenyl)methanone” is a chemical compound with the molecular formula C15H10ClNO2 . It is a compound that has been mentioned in various scientific resources .
Molecular Structure Analysis
The molecular structure of “(3-Amino-1-benzofuran-2-yl)(4-chlorophenyl)methanone” is characterized by the presence of a benzofuran ring, an amino group, and a chlorophenyl group . The exact 3D conformer and other structural details are not provided in the retrieved resources.Physical And Chemical Properties Analysis
“(3-Amino-1-benzofuran-2-yl)(4-chlorophenyl)methanone” has a molecular weight of 271.70 g/mol . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not provided in the retrieved resources.Scientific Research Applications
Antibacterial Activity
Furan derivatives, such as “(3-Amino-1-benzofuran-2-yl)(4-chlorophenyl)methanone”, have shown significant antibacterial activity . They have been used in the fight against bacterial strain-caused infections . The rise in drug resistance to clinically utilized anti-infectives has necessitated the development of new antimicrobial compounds .
Antimicrobial Agents
Benzofuran and its derivatives have been found to be suitable structures for developing new therapeutic agents . They have wide biological and pharmacological applications and have been used as medicines in diverse disease areas . Benzofuran derivatives, such as psoralen, 8-methoxypsoralen, and angelicin, have been used in the treatment of skin diseases such as cancer or psoriasis .
Anti-Ulcer Activity
Furan has a variety of therapeutic advantages, including anti-ulcer activity . This suggests that “(3-Amino-1-benzofuran-2-yl)(4-chlorophenyl)methanone” could potentially be used in the treatment of ulcers .
Diuretic Activity
Furan derivatives have also been found to have diuretic activity . This could potentially make “(3-Amino-1-benzofuran-2-yl)(4-chlorophenyl)methanone” useful in the treatment of conditions that benefit from increased urine production .
Muscle Relaxant
Furan derivatives have been found to have muscle relaxant properties . This suggests that “(3-Amino-1-benzofuran-2-yl)(4-chlorophenyl)methanone” could potentially be used in the treatment of conditions that require muscle relaxation .
Anti-Cancer Activity
Some substituted benzofurans have shown significant anti-cancer activities . Compound 36, a benzofuran derivative, was found to have significant cell growth inhibitory effects on different types of cancer cells . This suggests that “(3-Amino-1-benzofuran-2-yl)(4-chlorophenyl)methanone” could potentially be used in cancer treatment .
Cytotoxic Properties
The cytotoxic properties of benzofuran derivatives have been tested on human cancer cells and healthy cells . This suggests that “(3-Amino-1-benzofuran-2-yl)(4-chlorophenyl)methanone” could potentially be used in research related to cytotoxicity .
Antibacterial Activities Screening
Benzofuran derivatives have been screened for antibacterial activities using standard and clinical strains . This suggests that “(3-Amino-1-benzofuran-2-yl)(4-chlorophenyl)methanone” could potentially be used in antibacterial screening .
properties
IUPAC Name |
(3-amino-1-benzofuran-2-yl)-(4-chlorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO2/c16-10-7-5-9(6-8-10)14(18)15-13(17)11-3-1-2-4-12(11)19-15/h1-8H,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUBVALAAYASFDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)C3=CC=C(C=C3)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Amino-1-benzofuran-2-yl)(4-chlorophenyl)methanone |
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